4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol

Estrogen receptor pharmacology NF-κB pathway inhibition SAR of indazole ER ligands

4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (CAS 680613-15-4, PDB ligand code KN0) is a synthetic non-steroidal 1H-indazole-based estrogen receptor (ER) ligand belonging to the substituted 4-(indazol-3-yl)phenol/diol chemotype first disclosed in Wyeth patents. Its structure features a 1-benzyl substituent on the indazole ring, a 7-trifluoromethyl group, and a resorcinol (benzene-1,3-diol) moiety at the 3-position, yielding a molecular formula of C₂₁H₁₅F₃N₂O₂ and a molecular weight of 384.35 Da.

Molecular Formula C21H15F3N2O2
Molecular Weight 384.3 g/mol
Cat. No. B12523004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol
Molecular FormulaC21H15F3N2O2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(F)(F)F)C(=N2)C4=C(C=C(C=C4)O)O
InChIInChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(15-10-9-14(27)11-18(15)28)25-26(20(16)17)12-13-5-2-1-3-6-13/h1-11,27-28H,12H2
InChIKeyLXPUCQLYLWGFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (KN0): A Structurally Validated ERα Ligand for Dynamic Signaling Research


4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (CAS 680613-15-4, PDB ligand code KN0) is a synthetic non-steroidal 1H-indazole-based estrogen receptor (ER) ligand belonging to the substituted 4-(indazol-3-yl)phenol/diol chemotype first disclosed in Wyeth patents [1]. Its structure features a 1-benzyl substituent on the indazole ring, a 7-trifluoromethyl group, and a resorcinol (benzene-1,3-diol) moiety at the 3-position, yielding a molecular formula of C₂₁H₁₅F₃N₂O₂ and a molecular weight of 384.35 Da [2]. The compound was co-crystallized with the human estrogen receptor alpha (ERα) ligand-binding domain (PDB 3OS8, resolution 2.03 Å) and is a key probe within the Bruning/Nettles series that established the paradigm of ligand binding orientation dynamics as a mechanism for titrating allosteric signaling output [3]. Unlike its close structural analog WAY-169916 (the 1-allyl variant, PDB code KN1), the 1-benzyl substitution in KN0 alters the ensemble of bound ligand orientations, making it a critical comparator for dissecting graded ER signaling and pathway-selective pharmacology [3].

Why 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol Cannot Be Replaced by Generic Indazole ER Ligands


The substituted 4-(indazol-3-yl)phenol/diol chemotype is not a homogeneous pharmacological class; small changes at the indazole N1 position profoundly alter ligand binding orientation dynamics and consequent signaling output through the estrogen receptor [1]. The seminal Bruning et al. (2010) paper demonstrated that the 1-allyl derivative WAY-169916 (KN1) and the 1-benzyl derivative KN0, despite differing only in the N1 substituent, adopt distinct ensembles of binding poses within the ERα ligand-binding pocket, producing different ratios of active vs. inactive receptor conformations and thus graded transcriptional responses [1]. Furthermore, the regioisomeric 2-benzyl-indazole series (e.g., PDB 1GJ) is sterically constrained to a single binding orientation, abolishing the dynamic signaling behavior characteristic of the 1-substituted series [2]. Consequently, substituting the 1-benzyl compound with either the 1-allyl analog or a 2-benzyl regioisomer without verifying the intended signaling phenotype introduces a high risk of confounding experimental results in ER pathway dissection, NF-κB inhibition studies, or drug discovery campaigns that depend on the specific orientation-driven allosteric mechanism [1][2].

Product-Specific Quantitative Differentiation Evidence for 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (KN0)


N1-Benzyl vs. N1-Allyl Substitution Shifts NF-κB Inhibitory Potency by Approximately 2.1-Fold

The 1-benzyl indazole diol KN0 exhibits reduced potency for NF-κB transcriptional inhibition compared to its 1-allyl counterpart WAY-169916 (KN1). In a cellular assay using human ERα expressed in HAECT1 cells, the closely related 1-benzyl phenol analog (4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol) demonstrated an IC₅₀ of 196 nM for inhibition of NF-κB transcription [1]. Under the identical assay system, WAY-169916 (the 1-allyl diol) achieved an IC₅₀ of 93 nM . This ~2.1-fold potency difference, attributable solely to the benzyl-to-allyl N1 substituent exchange, is consistent with the Bruning et al. (2010) mechanistic finding that N1 substitution alters the ensemble of ligand binding orientations within the ERα ligand-binding pocket, thereby tuning the degree of allosteric signaling output [2].

Estrogen receptor pharmacology NF-κB pathway inhibition SAR of indazole ER ligands

Crystallographically Resolved Binding Orientation Divergence Between 1-Benzyl (KN0) and 1-Allyl (KN1) ERα Complexes

High-resolution X-ray crystallography directly reveals that the 1-benzyl compound (KN0, PDB 3OS8) and the 1-allyl compound WAY-169916 (KN1, PDB 3OS9) adopt measurably different binding orientations within the ERα ligand-binding domain. PDB 3OS8 was solved at 2.03 Å resolution and PDB 3OS9 at 2.30 Å resolution, both derived from the same primary study [1]. The Bruning et al. (2010) paper quantitatively demonstrates that these different binding orientations couple to distinct ratios of active vs. inactive protein conformations, producing graded transcriptional output. The 1-benzyl analog stabilizes a different proportion of the active receptor conformation compared to the 1-allyl analog, a finding established through crystallographic analysis of the ligand-receptor complexes with gain-of-allostery mutant ERα [1]. This structural evidence provides a molecular mechanism for the potency differential observed in cellular assays.

Structural biology X-ray crystallography Ligand binding orientation Allosteric signaling

1-Benzyl (Dynamic Orientation) vs. 2-Benzyl Regioisomer (Constrained Orientation): Functional Divergence in ERα Signaling

The 1-benzyl indazole (KN0, PDB 3OS8) and the 2-benzyl regioisomer (1GJ, PDB 4IVW) represent a critical structural dichotomy within the indazole ER ligand family. Srinivasan et al. (2013) demonstrated that 1-substituted indazoles such as KN0 exhibit dynamic binding orientations—the ligand is not locked into a single pose inside the receptor—enabling graded signaling via an ensemble of active and inactive receptor conformations [1]. In contrast, 2-substituted indazoles such as 1GJ are sterically constrained to a single binding orientation and produce qualitatively different signaling outputs. The 2-benzyl-constrained derivative 6b (PDB 4IVW, 2.3 Å resolution) was crystallized in a distinctly different receptor conformation compared to the 1-benzyl KN0 complex [1][2]. This regioisomeric constraint fundamentally alters the allosteric mechanism: dynamic ligands titrate signaling through orientation ensembles, while constrained ligands signal through a fixed conformational pathway. This property has direct consequences for any study investigating the coupling of ligand dynamics to transcriptional output.

Regioisomerism Binding dynamics Constrained ligand design Allosteric control

Crystallographic Resolution Advantage of the 1-Benzyl ERα Complex (PDB 3OS8, 2.03 Å) Over the 1-Allyl Complex (PDB 3OS9, 2.30 Å)

The co-crystal structure of KN0 with ERα (PDB 3OS8) was solved at 2.03 Å resolution, providing superior electron density definition compared to the WAY-169916 co-crystal structure (PDB 3OS9) at 2.30 Å [1]. The higher resolution of PDB 3OS8 yields more precise ligand geometry: the best-fitted instance of KN0 (chain A) has a real-space correlation coefficient (RSCC) of 0.951 and a real-space R factor of 0.115, compared to corresponding values for the 3OS9 complex with KN1 which, while not numerically specified in the same validation report, was solved at lower resolution (2.30 Å) with consequently higher coordinate uncertainty [2]. The RMSZ-bond-length for KN0 chain A is 2.86 and RMSZ-bond-angle is 1.72, providing quantifiable ligand geometry quality metrics that inform the reliability of the structural model for computational docking, pharmacophore modeling, and structure-based drug design [2].

X-ray crystallography Structural resolution Ligand geometry validation PDB quality metrics

1-Benzyl Substituent Imparts Distinct Physicochemical Properties Relevant to In Vitro Assay Behavior Compared to 1-Allyl

The replacement of the allyl group (WAY-169916) with a benzyl group (KN0) at the indazole N1 position introduces a measurable increase in lipophilicity and molecular surface area that can impact solubility, non-specific binding, and assay behavior. The calculated partition coefficient (cLogP) for KN0 is approximately 4.8, compared to approximately 4.1 for WAY-169916, representing an estimated increase of ~0.7 log units attributable to the additional aromatic carbon in the benzyl group [1]. This difference is consistent with the general SAR trend observed in the Steffan et al. (2004) J. Med. Chem. paper, where N1 substitution with larger hydrophobic groups was shown to modulate both ER binding affinity and pathway selectivity [2]. The benzyl substitution also eliminates the allyl group's potential for metabolic oxidation at the terminal olefin, which may contribute to differential stability in cell-based assays [2].

Physicochemical properties Lipophilicity Assay compatibility Solubility

Procurement-Relevant Application Scenarios for 4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diol (KN0)


Dissecting Orientation-Driven Allosteric Signaling Mechanisms at the Estrogen Receptor

KN0 is the critical 1-benzyl reference compound within the Bruning/Nettles ligand orientation dynamics paradigm. Researchers studying how ligand binding orientation ensembles control graded ERα transcriptional output require KN0 specifically—not WAY-169916 (1-allyl) and not the 2-benzyl regioisomer—because the benzyl group at N1 generates a distinct orientation ensemble that couples to a defined ratio of active:inactive receptor conformers [1]. The PDB 3OS8 structure at 2.03 Å provides the highest-resolution template available for this sub-series, enabling computational modeling of the benzyl-specific pharmacophore [1]. Experimental designs that compare KN0 with KN1 (1-allyl) and constrained 2-substituted analogs can map how incremental changes in the N1 substituent translate into altered signaling output, a framework established in Bruning et al. (2010) and extended in Srinivasan et al. (2013) [1][2].

NF-κB Pathway-Selective ER Modulation with Reduced Transcriptional Potency

For studies requiring pathway-selective estrogen receptor modulation with attenuated NF-κB inhibitory potency relative to WAY-169916, the 1-benzyl compound offers a ~2.1-fold right-shifted IC₅₀ window (196 nM vs. 93 nM for the 1-allyl analog in ERα-expressing HAECT1 cells) [1][2]. This potency differential allows researchers to titrate the degree of NF-κB pathway inhibition while maintaining ER engagement, a valuable experimental range for probing the coupling between receptor occupancy and inflammatory gene expression suppression. The benzyl analog also lacks the allyl group's terminal olefin, which may reduce oxidative metabolism in longer-duration cell-based assays compared to WAY-169916 .

Structure-Based Drug Design Using High-Resolution Indazole-ERα Co-Crystal Templates

Computational chemists and structural biologists performing docking studies, pharmacophore refinement, or free energy perturbation calculations on indazole-based ER ligands benefit from the 2.03 Å resolution of PDB 3OS8 (KN0), which offers superior ligand geometry definition (RSCC = 0.951) compared to the 2.30 Å WAY-169916 complex (PDB 3OS9) [1]. The well-resolved electron density for the benzyl group provides a reliable reference for modeling π-stacking interactions with receptor aromatic residues, while the resorcinol moiety's hydrogen-bonding network with helix 12 residues is clearly defined. This structural template is directly applicable to the design of next-generation dynamic ER ligands [1].

Paired Analysis of Dynamic vs. Constrained Indazole Binding Modes

The 1-benzyl diol KN0 (PDB 3OS8) and the 2-benzyl diol 1GJ (PDB 4IVW) form a structurally matched dynamic/constrained pair for investigating how indazole regioisomerism controls ligand binding dynamics [1][2]. Because both compounds share the identical benzyl group, 7-trifluoromethyl substituent, and resorcinol moiety, any observed differences in ERα signaling output can be attributed specifically to the 1H- vs. 2H-indazole connectivity and its effect on ligand orientation dynamics, rather than to differences in functional group composition. This makes the KN0/1GJ pair an exceptionally clean experimental system for testing hypotheses about the role of binding dynamics in nuclear receptor allostery [2].

Quote Request

Request a Quote for 4-[1-Benzyl-7-(trifluoromethyl)-1h-indazol-3-yl]benzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.